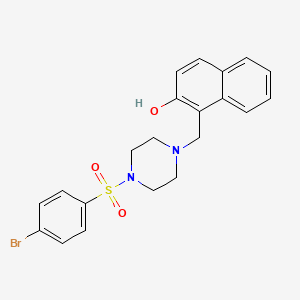

1-((4-((4-Bromophenyl)sulfonyl)piperazin-1-yl)methyl)naphthalen-2-ol

Descripción

1-((4-((4-Bromophenyl)sulfonyl)piperazin-1-yl)methyl)naphthalen-2-ol is a structurally complex compound featuring a naphthalen-2-ol core linked via a methyl group to a piperazine ring. The piperazine moiety is further substituted with a 4-bromophenylsulfonyl group.

Propiedades

IUPAC Name |

1-[[4-(4-bromophenyl)sulfonylpiperazin-1-yl]methyl]naphthalen-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21BrN2O3S/c22-17-6-8-18(9-7-17)28(26,27)24-13-11-23(12-14-24)15-20-19-4-2-1-3-16(19)5-10-21(20)25/h1-10,25H,11-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEBKXUWNCVSMFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=C(C=CC3=CC=CC=C32)O)S(=O)(=O)C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21BrN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-((4-Bromophenyl)sulfonyl)piperazin-1-yl)methyl)naphthalen-2-ol typically involves multiple steps:

Formation of the Bromophenylsulfonyl Piperazine: This step involves the reaction of 4-bromobenzenesulfonyl chloride with piperazine under basic conditions to form 1-(4-bromophenylsulfonyl)piperazine.

Attachment to Naphthalene: The bromophenylsulfonyl piperazine is then reacted with a naphthalene derivative, such as 2-hydroxymethylnaphthalene, under conditions that facilitate nucleophilic substitution to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

1-((4-((4-Bromophenyl)sulfonyl)piperazin-1-yl)methyl)naphthalen-2-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form a ketone.

Reduction: The bromophenylsulfonyl group can be reduced to a phenylsulfonyl group.

Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic or catalytic conditions.

Major Products

Oxidation: Formation of naphthalen-2-one derivatives.

Reduction: Formation of phenylsulfonyl derivatives.

Substitution: Formation of various substituted naphthalene derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has indicated that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structural motifs can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. One study reported that a related sulfonamide compound demonstrated effective cytotoxicity against various cancer cell lines, suggesting that 1-((4-((4-Bromophenyl)sulfonyl)piperazin-1-yl)methyl)naphthalen-2-ol may also possess similar properties .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against different bacterial strains. A study highlighted the effectiveness of sulfonamide derivatives in inhibiting the growth of both Gram-positive and Gram-negative bacteria. The presence of the piperazine ring is believed to enhance the compound's ability to penetrate bacterial membranes, thus improving its efficacy .

Neuropharmacological Effects

There is growing interest in the neuropharmacological potential of compounds containing piperazine and naphthalene moieties. Research indicates that such compounds may act as effective agents for treating neurological disorders due to their ability to modulate neurotransmitter systems. For example, some derivatives have shown promise as serotonin receptor antagonists, which could be beneficial in treating conditions like anxiety and depression .

Case Study 1: Synthesis and Biological Evaluation

A recent study synthesized a series of naphthalene-based compounds, including this compound). The synthesized compounds were evaluated for their biological activity using various assays. Notably, one derivative exhibited IC50 values in the low micromolar range against cancer cell lines, indicating potent anticancer activity .

Case Study 2: Structure–Activity Relationship Studies

In another investigation focusing on structure–activity relationships (SAR), modifications to the naphthalene core and sulfonyl group were explored to enhance biological activity. The results demonstrated that specific substitutions significantly increased the potency of the compounds against target cells while reducing cytotoxicity in normal cells .

Mecanismo De Acción

The mechanism of action of 1-((4-((4-Bromophenyl)sulfonyl)piperazin-1-yl)methyl)naphthalen-2-ol involves its interaction with specific molecular targets:

Molecular Targets: It may interact with enzymes or receptors involved in inflammatory or neurological pathways.

Pathways Involved: The compound could modulate signaling pathways by binding to specific receptors or inhibiting enzyme activity, leading to changes in cellular responses.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural and physicochemical differences between the target compound and related derivatives:

Computational and Crystallographic Insights

- AutoDock Applications : Molecular docking studies (e.g., AutoDock4) could predict the target compound’s binding affinity to receptors like serotonin or dopamine receptors, leveraging piperazine’s flexibility and sulfonyl group’s hydrogen-bonding capacity .

- Crystal Structures: Analogues such as 1-[amino(4-chlorophenyl)methyl]-6-bromonaphthalen-2-ol () reveal planar naphthalen-2-ol systems and piperazine conformations critical for intermolecular interactions .

Actividad Biológica

1-((4-((4-Bromophenyl)sulfonyl)piperazin-1-yl)methyl)naphthalen-2-ol, a compound featuring a naphthalene core and a piperazine moiety with a bromophenylsulfonyl substituent, has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological activities, and relevant case studies.

Synthesis

The synthesis of this compound involves multiple steps, including the formation of the piperazine derivative and subsequent coupling with naphthalene derivatives. Typical yields from various synthetic routes have been reported in the range of 61% to 84% under optimized conditions. The following table summarizes key synthetic routes and yields:

| Synthetic Route | Yield (%) | Conditions |

|---|---|---|

| Bromide reaction with piperazine | 61% | Dry THF at -78°C with nBuLi |

| Coupling with naphthalene derivative | 84% | DCM, stirred for 12 hours |

| Final purification steps | 65% | Ethyl acetate extraction |

Antimicrobial Activity

Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial properties. For instance, derivatives containing sulfonamide groups have shown effective inhibition against various bacterial strains. A study reported that related compounds demonstrated minimum inhibitory concentrations (MICs) in the low micromolar range against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The anticancer potential of sulfonamide derivatives has been extensively studied. In vitro assays revealed that similar piperazine-containing compounds can induce apoptosis in cancer cell lines, including breast and glioblastoma cells. The mechanism often involves the activation of caspases and modulation of Bcl-2 family proteins, leading to enhanced cell death . Notably, a compound structurally akin to our target exhibited an IC50 of less than 10 µM against A431 cells, indicating potent activity .

Anti-inflammatory Effects

Another significant aspect of biological activity is the anti-inflammatory potential. Compounds featuring the sulfonamide group have been shown to inhibit pro-inflammatory cytokines in various models. For example, one study highlighted that related sulfonamide derivatives reduced TNF-alpha levels in LPS-stimulated macrophages . This suggests that our compound may also possess similar anti-inflammatory properties.

Case Studies

Several case studies underscore the biological efficacy of related compounds:

- Antimicrobial Efficacy : A study evaluated a series of piperazine derivatives for their antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that modifications at the piperazine nitrogen significantly influenced activity, with some derivatives exhibiting MIC values as low as 5 µg/mL .

- Anticancer Activity : In a recent investigation, a sulfonamide derivative was tested against various cancer cell lines. The study found that it effectively inhibited tumor growth in vivo and induced apoptosis through mitochondrial pathways .

- Anti-inflammatory Action : A compound similar to our target was assessed for its ability to mitigate inflammation in animal models of arthritis. Results demonstrated significant reductions in paw swelling and inflammatory markers, suggesting therapeutic potential in inflammatory diseases .

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for 1-((4-((4-bromophenyl)sulfonyl)piperazin-1-yl)methyl)naphthalen-2-ol, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via a Betti-type reaction, which involves a three-component coupling of naphthol, a sulfonyl piperazine derivative, and a bromophenyl group. Key steps include:

- Reagent Selection : Use morpholine or piperazine derivatives as nucleophiles under mild acidic conditions to stabilize intermediates.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from ethanol/water mixtures improves yield .

- Optimization : Adjust stoichiometry (1:1.2 molar ratio of naphthol to sulfonyl piperazine) and temperature (70–80°C) to minimize byproducts. Reported yields range from 60–75% .

Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its conformation?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) at 293 K reveals:

- Bond Lengths/Angles : The sulfonyl group adopts a tetrahedral geometry (S–O bond: 1.44–1.46 Å), while the piperazine ring exhibits chair conformation (C–N–C angle: 109.5°) .

- Packing Interactions : Stabilized by O–H···O hydrogen bonds (2.65–2.78 Å) between the naphthalen-2-ol hydroxyl and sulfonyl oxygen, and π-π stacking (3.5–3.7 Å) between naphthalene rings .

- Data Parameters : R factor = 0.045, wR factor = 0.102, data-to-parameter ratio = 18.2 .

Q. What preliminary biological screening assays are recommended for this compound?

- Methodological Answer : Screen for cytotoxicity and selectivity using:

- Cell Lines : MCF-7 (breast cancer), HepG2 (liver cancer), and non-cancerous HEK-293 cells.

- Protocol : MTT assay (48–72 hr exposure, IC₅₀ calculation) with neo-tanshinlactone as a positive control.

- Interpretation : Compounds with IC₅₀ < 10 µM and selectivity indices >3 warrant further study (e.g., derivative 20 in showed broad cytotoxicity) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s antitumor activity?

- Methodological Answer :

- Substituent Variation : Replace the 4-bromophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate sulfonyl electrophilicity.

- Biological Testing : Compare IC₅₀ values across derivatives; e.g., 2-(furan-2-yl)naphthalen-1-ol derivatives ( ) showed enhanced selectivity by reducing steric hindrance.

- Data Analysis : Use multivariate regression to correlate logP, polar surface area, and bioactivity .

Q. What computational approaches predict the compound’s binding affinity to cancer-related targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with carbonic anhydrase IX (PDB ID: 3IAI). Focus on sulfonyl oxygen hydrogen bonding to Zn²⁺ in the active site.

- MD Simulations : GROMACS with CHARMM36 force field to assess stability (100 ns trajectories). Metrics: RMSD < 2.0 Å, binding free energy (MM-PBSA) < −30 kcal/mol .

Q. How do pharmacokinetic properties (solubility, metabolic stability) influence its drug-likeness?

- Methodological Answer :

- Solubility : Measure via shake-flask method (pH 7.4 PBS). Predicted logS = −4.2 (ADMET Predictor™) due to high lipophilicity (clogP = 3.8).

- Microsomal Stability : Incubate with rat liver microsomes (RLM) and quantify parent compound via LC-MS. Half-life >60 min suggests moderate metabolic stability.

- CYP Inhibition : Screen against CYP3A4 and CYP2D6 using fluorogenic substrates (IC₅₀ > 10 µM preferred) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.